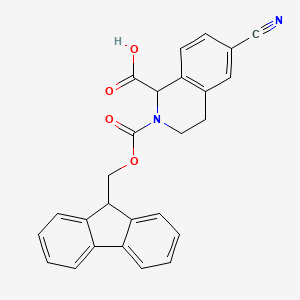

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected tetrahydroisoquinoline derivative with a cyano (-CN) substituent at the 6-position. This compound serves as a critical building block in solid-phase peptide synthesis (SPPS) and oligonucleotide chemistry due to the Fmoc group’s labile protection under basic conditions . The tetrahydroisoquinoline scaffold provides rigidity and conformational stability, while the cyano group introduces electronic and steric effects that influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

6-cyano-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O4/c27-14-16-9-10-18-17(13-16)11-12-28(24(18)25(29)30)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,13,23-24H,11-12,15H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFUSGANBUFDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=C1C=C(C=C2)C#N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:

Fmoc Protection: The initial step involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Cyclization: The formation of the tetrahydroisoquinoline ring is achieved through cyclization reactions, often involving the use of strong acids or bases to facilitate the ring closure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Peptide Synthesis

Fmoc-cyano-TIQ is extensively used in the synthesis of peptides due to its role as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is favored for its stability under basic conditions and ease of removal under mild acidic conditions. This property makes it suitable for solid-phase peptide synthesis (SPPS), where multiple amino acids are sequentially added to form peptides.

Drug Development

The compound's structural features contribute to its potential as a lead compound in drug discovery. The cyano group can participate in various chemical reactions, allowing for modifications that can enhance biological activity. Research indicates that derivatives of Fmoc-cyano-TIQ exhibit promising activity against various biological targets, including enzymes and receptors involved in disease processes.

Bioconjugation

Fmoc-cyano-TIQ can be utilized in bioconjugation strategies, where it serves as a linker between biomolecules such as proteins and nucleic acids. This application is crucial for developing targeted therapies and diagnostic tools, particularly in cancer treatment where precise targeting of tumor cells is essential.

Material Science

In material science, this compound has been explored for its potential use in the development of functional materials. Its ability to form stable complexes with metal ions opens avenues for creating sensors and catalysts that operate under mild conditions.

Case Studies

Mechanism of Action

The mechanism of action of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides. The cyano group and tetrahydroisoquinoline ring may also interact with specific molecular targets, influencing biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Key Research Findings

Electronic and Steric Effects: The cyano group in the target compound is electron-withdrawing, which may enhance stability during SPPS deprotection steps compared to electron-donating groups like -COOH. However, it could reduce solubility in aqueous media relative to the carboxylic acid analog .

Synthetic Utility :

- The Fmoc-protected carboxylic acid variant (CAS 2138226-21-6) is advantageous in aqueous coupling reactions due to its polar -COOH group, enabling conjugation with amines or alcohols .

- highlights that Fmoc-tranexamic acid derivatives (e.g., cyclohexane-based analogs) are synthesized via similar SPPS protocols, suggesting the target compound’s compatibility with automated peptide synthesizers .

Biological and Material Applications :

- Fluorinated analogs are commercially available (e.g., STA PHARMACEUTICAL’s product) for oligonucleotide and peptidomimetic research, reflecting their demand in high-purity pharmaceutical intermediates .

- The carboxylic acid derivative’s solubility profile makes it suitable for generating water-soluble conjugates in drug discovery .

Safety Considerations: Fmoc-protected compounds generally exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure), requiring handling in ventilated environments with personal protective equipment . The cyano group may pose additional risks under extreme conditions (e.g., thermal decomposition releasing hydrogen cyanide), though explicit data are unavailable in the evidence .

Biological Activity

The compound 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline, which has garnered interest due to its diverse biological activities. This article delves into its biological properties, including its pharmacological potential and mechanisms of action.

- Molecular Formula : C25H21N2O4

- Molecular Weight : 415.45 g/mol

- CAS Number : 941296-80-6

Biological Activity Overview

- Antimicrobial Properties

-

Anticancer Activity

- Studies have demonstrated that certain tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Specific investigations into related compounds have shown that they can inhibit tumor growth in vitro and in vivo models .

- Neuroprotective Effects

- Cytotoxicity

The biological activities of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell metabolism.

- Modulation of Gene Expression : The compound may affect the expression levels of genes associated with apoptosis and cell cycle regulation.

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on a series of tetrahydroisoquinoline derivatives found that modifications at specific positions significantly enhanced their antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The compound's structure was optimized for better interaction with bacterial membranes .

- Cancer Cell Line Testing

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.